Cas no 866040-06-4 (3-[5-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-PROPANOL)
3-[5-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-PROPANOL Chemical and Physical Properties
Names and Identifiers
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- 3-[5-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-PROPANOL
- 3-[5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propan-1-ol
- [1,2,4]Triazolo[1,5-a]pyrimidine-6-propanol, 5-(trifluoromethyl)-
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- MDL: MFCD03848595
- Inchi: 1S/C9H9F3N4O/c10-9(11,12)7-6(2-1-3-17)4-16-8(15-7)13-5-14-16/h4-5,17H,1-3H2
- InChI Key: YUOJYKRKNSCQNJ-UHFFFAOYSA-N
- SMILES: C1N2C(=NC=N2)N=C(C(F)(F)F)C=1CCCO
3-[5-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-PROPANOL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB300404-100 mg |
3-[5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-propanol; . |
866040-06-4 | 100mg |
€221.50 | 2023-04-26 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00853860-1g |
3-[5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propan-1-ol |
866040-06-4 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
| Ambeed | A923197-1g |
3-[5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propan-1-ol |
866040-06-4 | 90% | 1g |
$350.0 | 2025-04-16 | |
| abcr | AB300404-100mg |
3-[5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-propanol; . |
866040-06-4 | 100mg |
€283.50 | 2025-04-16 |
3-[5-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-PROPANOL Suppliers
3-[5-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-PROPANOL Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 3-[5-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-PROPANOL
Introduction to Compound with CAS No. 866040-06-4 and Product Name: 3-[5-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-PROPANOL
The compound with the CAS number 866040-06-4 and the product name 3-[5-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-PROPANOL represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including a trifluoromethyl substituent and a [1,2,4]triazolo[1,5-a]pyrimidine core, which are known to enhance its pharmacological properties.
Recent research in medicinal chemistry has highlighted the importance of trifluoromethyl groups in drug design. These groups are often incorporated into molecules to improve metabolic stability, binding affinity, and overall pharmacokinetic profiles. The presence of a trifluoromethyl group in the compound under discussion is particularly noteworthy, as it is positioned on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold. This scaffold is a well-known pharmacophore that has been extensively studied for its potential in developing antiviral, anticancer, and anti-inflammatory agents.
The [1,2,4]triazolo[1,5-a]pyrimidine core is a fused heterocyclic system that combines three nitrogen atoms in a cyclic arrangement. This structural motif is known to exhibit significant biological activity due to its ability to interact with various biological targets. In particular, this core structure has been shown to possess potent activity against certain enzymes and receptors involved in cancer progression and viral replication. The compound in question further enhances its potential by incorporating a propyl alcohol moiety at the 1-position, which may contribute to its solubility and bioavailability.
One of the most compelling aspects of this compound is its potential application in oncology research. The combination of the trifluoromethyl group and the [1,2,4]triazolo[1,5-a]pyrimidine scaffold suggests that this molecule may exhibit inhibitory effects on kinases and other enzymes that are overexpressed in cancer cells. Furthermore, the propyl alcohol side chain could serve as a site for further functionalization to tailor the compound's pharmacological properties for specific therapeutic applications.
Current studies in synthetic chemistry have focused on developing efficient methodologies for constructing complex heterocyclic frameworks like the one present in this compound. The synthesis of 3-[5-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-PROPANOL involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Advances in catalytic systems and green chemistry principles have enabled researchers to optimize these synthetic routes while minimizing environmental impact.
In addition to its potential in oncology, this compound may also find applications in other therapeutic areas. For instance, the structural features of this molecule make it a promising candidate for developing antiviral agents. The trifluoromethyl group has been shown to enhance binding affinity to viral proteases and polymerases, which are critical targets for antiviral drug development. Moreover, the triazolopyrimidine core has been reported to exhibit activity against certain RNA viruses by inhibiting viral replication mechanisms.
The development of novel pharmaceuticals often involves rigorous testing to evaluate their safety and efficacy. Preclinical studies have begun to explore the pharmacological profile of 3-[5-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-PROPANOL, with initial results indicating promising activity against various disease models. These studies have provided valuable insights into the compound's mechanism of action and have identified potential dosing regimens for further clinical investigation.
As research continues to uncover new therapeutic targets and develop innovative drug candidates, compounds like 3-[5-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-PROPANOL will play a crucial role in advancing medical treatments. The integration of computational modeling and high-throughput screening techniques has accelerated the discovery process by enabling rapid evaluation of large libraries of compounds. This approach has led to the identification of novel scaffolds with enhanced biological activity and improved pharmacokinetic profiles.
The future prospects for this compound are bright, with ongoing research aimed at optimizing its structure for maximal therapeutic benefit. By leveraging cutting-edge synthetic methodologies and biophysical techniques, scientists are working to refine the pharmacological properties of this molecule. These efforts are expected to yield new insights into disease mechanisms and pave the way for next-generation pharmaceuticals.
In conclusion,3-[5-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-PROPANOL represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it a promising candidate for further development as an antineoplastic agent or an antiviral drug. As research progresses,866040-06-4 will continue to be a focal point for scientists seeking innovative solutions for treating complex diseases.
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